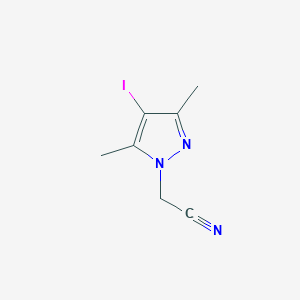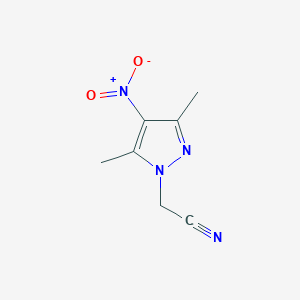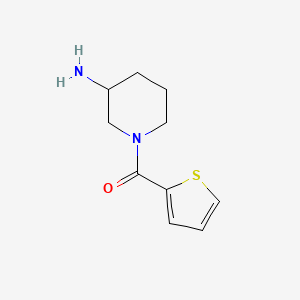![molecular formula C17H33N3O2 B1328250 Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate CAS No. 1119451-19-2](/img/structure/B1328250.png)
Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate is a chemical compound with the molecular formula C17H33N3O2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring which bears a carboxylic acid group . The molecular weight of this compound is 311.46 .科学的研究の応用
Gas-Phase Elimination Kinetics
- Study : The elimination kinetics of compounds similar to Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate were studied in a gas-phase environment. This research provides insights into the reaction mechanisms and kinetics at high temperatures and pressures, indicating potential applications in chemical process engineering and understanding the stability of such compounds under extreme conditions (Monsalve et al., 2006).
Palladium-Catalyzed Aminocarbonylation
- Study : Piperidine derivatives, closely related to this compound, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This application is crucial in the synthesis of complex organic compounds, indicating the relevance of such compounds in synthetic organic chemistry (Takács et al., 2014).
Antagonists for PAF-Receptor
- Study : A class of 4-aminopiperidines, structurally similar to the compound , was synthesized and evaluated for PAF-receptor antagonist activity. This indicates potential applications in the development of therapeutic agents targeting PAF-receptors, which are significant in inflammatory responses (Benmehdi et al., 2008).
Antituberculosis Activity
- Study : A series of compounds including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which are structurally related to the compound , were evaluated for antituberculosis activity. This suggests potential applications in the development of new therapeutic agents against tuberculosis (Jeankumar et al., 2013).
Anticancer Agents
- Study : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. This indicates the potential use of similar piperidine derivatives in cancer therapy (Rehman et al., 2018).
作用機序
Target of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their presence in numerous classes of pharmaceuticals .
Pharmacokinetics
The molecular weight of the compound is 31146 , which may influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to have various effects on cellular processes due to their interaction with different biological targets .
生化学分析
Biochemical Properties
Ethyl 4-{[3-(4-methylpiperidin-1-yl)propyl]-amino}piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine, which can affect neurotransmission.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its binding to acetylcholinesterase inhibits the enzyme’s activity, leading to increased levels of acetylcholine . This inhibition can result in enhanced neurotransmission and potential therapeutic effects for neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in vitro and in vivo has been associated with sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory by modulating neurotransmission . At high doses, it can have toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s interaction with multiple biomolecules and its impact on cellular metabolism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biochemical properties and contribute to the compound’s overall effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biochemical effects and its overall distribution within tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it has been observed to localize in the endoplasmic reticulum and Golgi apparatus, where it can influence protein processing and trafficking. These subcellular interactions are essential for the compound’s overall biochemical effects.
特性
IUPAC Name |
ethyl 4-[3-(4-methylpiperidin-1-yl)propylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O2/c1-3-22-17(21)20-13-7-16(8-14-20)18-9-4-10-19-11-5-15(2)6-12-19/h15-16,18H,3-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWFGWMYGDUCPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCCCN2CCC(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1328167.png)


![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)


![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)
![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1328197.png)
![3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1328199.png)


![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328206.png)

